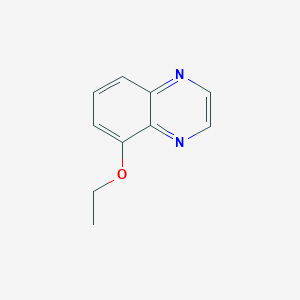

5-Ethoxyquinoxaline

Beschreibung

5-Ethoxyquinoxaline is a heterocyclic organic compound characterized by a quinoxaline core (a bicyclic structure with two nitrogen atoms at positions 1 and 4) and an ethoxy (-OCH₂CH₃) substituent at the 5-position. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.2 g/mol. Quinoxaline derivatives are renowned for their versatility in pharmaceutical, agrochemical, and materials science applications due to their electron-deficient aromatic system, which facilitates diverse reactivity and functionalization . The ethoxy group in 5-Ethoxyquinoxaline enhances solubility in organic solvents and may influence metabolic stability, making it a candidate for drug development .

Eigenschaften

CAS-Nummer |

18514-74-4 |

|---|---|

Molekularformel |

C10H10N2O |

Molekulargewicht |

174.2 g/mol |

IUPAC-Name |

5-ethoxyquinoxaline |

InChI |

InChI=1S/C10H10N2O/c1-2-13-9-5-3-4-8-10(9)12-7-6-11-8/h3-7H,2H2,1H3 |

InChI-Schlüssel |

NDNKKBAVXKBWEZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC2=NC=CN=C21 |

Kanonische SMILES |

CCOC1=CC=CC2=NC=CN=C21 |

Synonyme |

5-ETHOXY-QUINOXALINE |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinoxaline Derivatives

The physicochemical properties, reactivity, and applications of quinoxaline derivatives vary significantly depending on substituents. Below is a detailed comparison of 5-Ethoxyquinoxaline with structurally analogous compounds, supported by data from safety sheets, research articles, and analytical guidelines.

Table 1: Comparative Analysis of Quinoxaline Derivatives

<sup>*</sup> Example: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline (CAS: 1380571-57-2).

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Solubility Electron-Donating Groups (e.g., Ethoxy): The ethoxy group in 5-Ethoxyquinoxaline increases electron density at the quinoxaline core, enhancing solubility in polar organic solvents like ethanol or DMSO. This property is advantageous in drug formulation . Electron-Withdrawing Groups (e.g., Chloro, Nitro): Chloro and nitro substituents reduce electron density, lowering solubility but improving thermal stability. For instance, 5-Chloroquinoxaline is used in agrochemicals due to its resistance to environmental degradation .

Applications Pharmaceuticals: Ethoxy and methoxy derivatives are prioritized for their bioavailability and metabolic stability. In contrast, nitro-substituted quinoxalines are more common in materials science due to their electron-accepting properties . Agrochemicals: Chloro derivatives dominate due to their cost-effectiveness and persistence in biological systems .

Nitro Derivatives: Emit hazardous fumes (e.g., NOₓ) under thermal stress, demanding controlled environments for use .

Analytical Considerations

Substituent identification in quinoxaline derivatives relies on advanced analytical methods, such as HPLC-MS and NMR spectroscopy, to distinguish functional groups (e.g., ethoxy vs. methoxy) and assess purity . Regulatory guidelines emphasize substance-specific testing for articles containing quinoxalines, particularly those intended for consumer products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.